molecular formula C16H20 B2810440 1-Phenyladamantane CAS No. 30176-62-6; 780-68-7

1-Phenyladamantane

Cat. No.: B2810440
CAS No.: 30176-62-6; 780-68-7
M. Wt: 212.336
InChI Key: XACJBFHSZJWBBP-UHFFFAOYSA-N
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Description

Historical Context of Adamantane (B196018) Derivatives in Research

The scientific journey of adamantane began with its isolation from crude oil in 1933 and its first chemical synthesis in 1941 mdpi.comresearchgate.netnih.gov. However, it was not until the development of an efficient synthesis by Schleyer in 1957 that adamantane and its derivatives became widely accessible for research mdpi.comresearchgate.netnih.gov. The true impact of adamantane derivatives in applied chemistry, particularly in medicinal chemistry, was realized with the discovery of amantadine (B194251) (1-aminoadamantane) in the early 1960s. Amantadine demonstrated potent antiviral activity against Influenza A researchgate.netpublish.csiro.aunih.govmdpi.com, marking a pivotal moment that spurred extensive research into adamantane-based compounds. This early success established adamantane as a privileged scaffold for drug discovery, with derivatives being incorporated into numerous pharmaceuticals to enhance lipophilicity, improve pharmacokinetic profiles, and optimize interactions with biological targets mdpi.compublish.csiro.aunih.gov. The historical trajectory shows a consistent interest in functionalizing the adamantane cage to explore new chemical spaces and therapeutic avenues.

Current Research Landscape of 1-Phenyladamantane (B241783)

The current research landscape involving this compound and its derivatives spans several key areas, leveraging its unique structural attributes.

In medicinal chemistry and drug discovery , the this compound moiety serves as a crucial scaffold for developing novel therapeutic agents. Research has explored derivatives incorporating this core for their potential antiproliferative activities against various cancer cell lines researchgate.net. Furthermore, functionalized this compound and 1-(4-phenoxyphenyl)adamantane derivatives have been synthesized and evaluated for their activity against pathogens like Trypanosoma brucei, showing promise as trypanocidal agents rsc.orgrsc.org. The strategic placement of the phenyl ring between the adamantane core and a pharmacophoric side chain is a common approach to enhance activity and selectivity rsc.orgpublish.csiro.aunih.govrsc.org.

In materials science and supramolecular chemistry , the structural characteristics of phenylated adamantanes, such as 1,3,5-triphenyladamantane (B3265110) and 1,3,5,7-tetraphenyladamantane, are investigated for their self-assembly properties. These molecules can form intricate crystalline structures stabilized by non-covalent interactions like C-H···π bonds, influencing their solid-state behavior and potential applications in molecular recognition and host-guest chemistry researchgate.netuni-stuttgart.de.

As a building block in organic synthesis , this compound is utilized for the preparation of more complex molecules and polymers . Its reactivity allows for further functionalization, such as selective bromination, enabling its integration into diverse synthetic pathways .

The compound is also recognized as a valuable laboratory chemical for scientific research and development, contributing to fundamental studies in organic chemistry and the exploration of new chemical entities synquestlabs.comsigmaaldrich.com.

Compound Properties of this compound

The physical and chemical properties of this compound are essential for understanding its behavior in various research applications. The following table summarizes key properties derived from available scientific data.

PropertyValueUnitSource
Molecular Weight212.33 g/mol chemeo.com
Normal Melting Point (Tfus)366.46K chemeo.com
Normal Boiling Point (Tboil)612.22K chemeo.com
Octanol/Water Partition Coeff. (logPoct/wat)4.154- chemeo.com
Standard Gibbs Free Energy of Formation (ΔfG°)353.20kJ/mol chemeo.com
Enthalpy of Formation (ΔfH°gas)70.10kJ/mol chemeo.com
Enthalpy of Fusion (ΔfusH°)18.32kJ/mol chemeo.com
Enthalpy of Vaporization (ΔvapH°)51.94kJ/mol chemeo.com
Log10 of Water Solubility (log10WS)-4.26mol/l chemeo.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACJBFHSZJWBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878034
Record name 1-PHENYLADAMANTANE
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URL https://comptox.epa.gov/dashboard/DTXSID50878034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30176-62-6, 780-68-7
Record name 1-PHENYLADAMANTANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYLADAMANTANE
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Advanced Synthetic Methodologies for 1 Phenyladamantane and Its Derivatives

Catalytic Coupling Reactions

Catalytic coupling reactions represent a powerful and versatile strategy for the formation of the crucial carbon-carbon bond between the adamantyl and phenyl moieties. These methods often offer high efficiency and functional group tolerance.

Transition-Metal Catalyzed Cross-Coupling Approaches (e.g., Pd/C-catalyzed, Ni-catalyzed, FeCl3/NHC-catalyzed)

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from readily available precursors.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a widely employed method for C-C bond formation. While specific examples detailing the use of heterogeneous Pd/C for the direct synthesis of 1-phenyladamantane (B241783) are not extensively documented in readily available literature, the principles of Suzuki-Miyaura coupling are applicable. The reaction would theoretically involve the coupling of 1-adamantylboronic acid with a phenyl halide or phenyl triflate. The use of a heterogeneous catalyst like Pd/C offers advantages in terms of catalyst recovery and reuse, making it an attractive option for more sustainable synthetic processes.

Nickel-Catalyzed Cross-Coupling: The Kumada coupling, which utilizes a nickel catalyst to couple a Grignard reagent with an organic halide, is another effective method. This approach would involve the reaction of 1-adamantylmagnesium bromide with a phenyl halide, such as bromobenzene. Nickel catalysts are often favored for their lower cost compared to palladium. The mechanism typically involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle.

FeCl3/NHC-Catalyzed Cross-Coupling: Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. The use of iron salts, such as ferric chloride (FeCl3), in combination with N-heterocyclic carbene (NHC) ligands has emerged as a promising catalytic system for cross-coupling reactions. beilstein-journals.org NHCs are strong sigma-donating ligands that can stabilize iron catalytic species and promote reactivity. thieme.de While the direct application of FeCl3/NHC catalysis for the synthesis of this compound is an area of ongoing research, the general principle involves the coupling of an adamantyl organometallic reagent with a phenyl halide or vice versa. beilstein-journals.orgresearchgate.net

Table 1: Overview of Transition-Metal Catalyzed Cross-Coupling Approaches for this compound Synthesis
Coupling ReactionCatalyst System (Example)Adamantyl ReagentPhenyl ReagentKey Advantages
Suzuki-MiyauraPd/C1-Adamantylboronic acidPhenyl halide/triflateCatalyst recyclability, functional group tolerance
KumadaNiCl2(dppp)1-Adamantylmagnesium bromidePhenyl halideLower catalyst cost, high reactivity
Iron-CatalyzedFeCl3/NHC1-Adamantyl Grignard/ZincPhenyl halideUse of earth-abundant metal, low toxicity

Grignard Reagent Mediated Syntheses

The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. missouri.edumnstate.edu The synthesis of this compound can be achieved through the reaction of an adamantyl halide with phenylmagnesium bromide or, conversely, by reacting an adamantyl Grignard reagent with a phenyl halide. researchgate.netwisc.edu The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent quenching of the highly basic Grignard reagent. missouri.edumnstate.edu

A common procedure involves the slow addition of a solution of 1-bromoadamantane (B121549) to a pre-formed solution of phenylmagnesium bromide. The reaction mixture is then typically refluxed to ensure complete reaction, followed by an acidic workup to quench any remaining Grignard reagent and protonate the product.

Table 2: Representative Grignard Reagent Mediated Synthesis of this compound
Adamantyl PrecursorGrignard ReagentSolventReaction ConditionsYield
1-BromoadamantanePhenylmagnesium bromideDiethyl etherReflux, then acidic workupGood to excellent
1-Adamantylmagnesium bromideBromobenzeneTHFReflux, then acidic workupGood to excellent

Photoredox-Catalyzed C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a milder and more selective alternative to traditional methods. researchgate.net This approach is particularly well-suited for the synthesis of this compound due to the presence of reactive tertiary C-H bonds at the bridgehead positions of the adamantane (B196018) core. nih.gov

The mechanism typically involves a photocatalyst that, upon excitation by visible light, can abstract a hydrogen atom from the adamantane core, preferentially from a tertiary position, to generate an adamantyl radical. This highly reactive intermediate can then be intercepted by an arylating agent, such as benzene (B151609) or a substituted arene, to form the desired this compound product. researchgate.netnih.gov This method avoids the need for pre-functionalization of the adamantane starting material, thus shortening the synthetic sequence.

Table 3: Photoredox-Catalyzed C-H Functionalization for Adamantane Arylation
Photocatalyst (Example)Adamantane SourceArylating AgentLight SourceKey Features
Iridium or Ruthenium complexesAdamantaneBenzeneBlue LEDsHigh selectivity for tertiary C-H bonds, mild reaction conditions
Organic dyesAdamantaneSubstituted arenesVisible lightAvoids precious metal catalysts

Electrophilic Aromatic Substitution with Adamantyl Moieties

Electrophilic aromatic substitution, particularly the Friedel-Crafts alkylation, is a direct method for the synthesis of this compound. libretexts.org This reaction involves the generation of a highly electrophilic adamantyl cation from a suitable precursor, such as 1-bromoadamantane or 1-adamantanol, in the presence of a Lewis acid or a strong protic acid catalyst. researchgate.netlibretexts.orgmasterorganicchemistry.com The adamantyl cation then attacks the electron-rich benzene ring to form this compound.

A variety of catalysts can be employed for this transformation, with indium(III) chloride (InCl3) and indium(III) bromide (InBr3) being particularly effective. researchgate.net These catalysts have been shown to promote the reaction of 1-bromoadamantane with benzene and its derivatives to afford the corresponding 1-aryl-adamantanes in good yields. researchgate.net The choice of catalyst can influence the reaction rate and selectivity, especially when using substituted benzenes. researchgate.net

Table 4: Friedel-Crafts Adamantylation of Benzene
Adamantyl PrecursorCatalystSolventTemperature (°C)Yield (%)Reference
1-BromoadamantaneInCl3 (5 mol%)Benzene8085 researchgate.net
1-BromoadamantaneInBr3 (1 mol%)Benzene8090 researchgate.net
1-AdamantanolConcentrated H2SO4n-HeptaneAmbientNot specified google.com

Innovative Approaches for Chiral Derivatives and Enantioresolution

The synthesis of chiral derivatives of this compound is of increasing interest for applications in medicinal chemistry and materials science. Innovative approaches to obtain enantiomerically pure compounds include asymmetric synthesis and the resolution of racemic mixtures.

Preparative chiral high-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers on a larger scale. springernature.comresearchgate.netjiangnan.edu.cnnih.govshimadzu.com This method utilizes a chiral stationary phase that interacts differently with the two enantiomers of a racemic compound, leading to their separation. An innovative and cost-effective technique involves the use of "stacked injections," where multiple injections of the racemic mixture are made onto the column before the first enantiomer has completely eluted. This significantly increases the throughput and efficiency of the separation process.

Scale-Up Synthesis Innovations

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost, safety, and efficiency. researchgate.net Innovations in the scale-up synthesis of this compound and its derivatives are crucial for their commercial viability.

One notable innovation is the development of scalable and cost-effective routes that utilize readily available starting materials and minimize the number of synthetic steps. For instance, processes that avoid the use of expensive or hazardous reagents are highly desirable for industrial applications. google.com

Furthermore, the optimization of reaction conditions, such as catalyst loading, temperature, and reaction time, is critical for maximizing yield and throughput on a large scale. The development of continuous flow processes, as opposed to traditional batch processes, can also offer significant advantages in terms of safety, consistency, and efficiency for the industrial production of this compound and its derivatives.

Synthesis of Poly-1-Phenyladamantane Analogues

The synthesis of polymers incorporating the bulky and rigid this compound moiety has been explored through various advanced polymerization methodologies. These strategies aim to create polymers with enhanced thermal stability, high glass transition temperatures, and specific solubility characteristics, leveraging the unique properties of the adamantane cage. The primary approaches to synthesizing poly-1-phenyladamantane analogues include the polymerization of monomers with pendant adamantyl groups and the incorporation of adamantane units into the polymer backbone.

A significant challenge in the synthesis of adamantane-containing polymers is their often-limited solubility. researchgate.net The introduction of substituents, such as phenyl or butyl groups, onto the adamantane framework has been shown to effectively enhance the solubility of the resulting polymers, allowing for their characterization and processing. researchgate.net

Cationic Ring-Opening Polymerization

One prominent method for creating a polyadamantane backbone is the cationic ring-opening polymerization of 1,3-dehydroadamantanes. researchgate.net While the polymerization of unsubstituted 1,3-dehydroadamantane yields an insoluble polymer, the use of substituted derivatives allows for the synthesis of soluble materials. researchgate.netjst.go.jp For instance, the introduction of a phenyl group onto the poly(1,3-adamantane) framework improves solubility, enabling further characterization. researchgate.net

The polymerization is typically initiated with a cationic initiator like trifluoromethanesulfonic acid (TfOH) in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) at low temperatures. researchgate.net This method produces a poly(1,3-adamantane) structure where the adamantane cages are linked at the 1 and 3 positions.

MonomerInitiatorSolventPolymer StructureSolubility
1,3-DehydroadamantaneCF₃SO₃HCH₂Cl₂Poly(1,3-adamantane)Insoluble in common organic solvents researchgate.net
Phenyl-substituted 1,3-dehydroadamantaneTfOHNot specifiedPoly(phenyl-1,3-adamantane)Soluble researchgate.net
Butyl-substituted 1,3-dehydroadamantaneTfOHNot specifiedPoly(5-butyl-1,3-adamantane)Soluble researchgate.net

Polymerization of Adamantyl-Containing Vinyl Monomers

A versatile approach to synthesizing polymers with pendant adamantyl groups is the polymerization of vinyl monomers such as methacrylates and styrenes functionalized with adamantane moieties. These methods, including living anionic, free radical, and group transfer polymerization, allow for the creation of well-defined polymer architectures. polymersource.ca

Poly(1-adamantyl methacrylate) (PAdMA) is a widely studied example. It can be synthesized through various polymerization techniques. polymersource.caacs.org The bulky adamantyl group significantly influences the polymerization kinetics and the thermal properties of the resulting polymer, leading to a high glass transition temperature (Tg) of around 195 °C. polymersource.ca

Polymerization MethodMonomerKey Features
Living Anionic Polymerization1-Adamantyl methacrylateAllows for precise control over molecular weight and narrow molecular weight distributions. polymersource.ca
Free Radical Polymerization1-Adamantyl methacrylateA common and robust method for synthesizing PAdMA. polymersource.ca
Group Transfer Polymerization (GTP)1-Adamantyl methacrylateAnother controlled polymerization technique applicable to methacrylates. polymersource.ca

Similarly, adamantane-containing polystyrene derivatives can be synthesized via anionic polymerization of specifically designed styrene (B11656) monomers. For example, poly(4-(4-(N-adamantylimino)methyl)phenylstyrene) has been synthesized with controlled molecular weights and narrow dispersity. rsc.org The bulky N-adamantylimino group protects the imine moiety during the anionic polymerization process. rsc.org

Acyclic Diene Metathesis (ADMET) Polycondensation

Acyclic Diene Metathesis (ADMET) offers a pathway to precision polyolefins containing adamantane units directly in the polymer backbone. acs.org This method involves the polycondensation of α,ω-diene monomers functionalized with adamantane. For instance, 1,3-di(undec-10-en-1-yl)adamantane can be polymerized to yield poly(1,3-adamantylene alkylene)s. acs.org These polymers exhibit excellent thermal stabilities, with decomposition temperatures exceeding 450 °C. acs.org The length of the alkylene spacer between the adamantane units influences the crystallinity and melting point of the resulting polymer. acs.org

MonomerPolymerThermal Stability (Decomposition Temp.)
1,3-Di(undec-10-en-1-yl)adamantanePoly(1,3-adamantylene decylene)452-456 °C acs.org

Polyimides Containing Adamantane

Adamantane units can also be incorporated into high-performance polymers like polyimides. This is typically achieved by using diamine or dianhydride monomers containing an adamantane moiety in a two-stage polycondensation reaction. For example, a series of polyimides have been prepared from 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane and various aromatic dianhydrides. acs.org These polymers are generally amorphous, exhibit good solubility in organic solvents, and possess high glass-transition temperatures (248–308 °C) and excellent thermal stability, with 10% weight loss occurring above 500 °C. acs.org

Reaction Mechanisms and Mechanistic Investigations Involving 1 Phenyladamantane

Carbocationic Rearrangements and Pathways

The formation of the 1-phenyladamantyl cation is a key step in many reactions. Carbocation rearrangements, such as hydride and alkyl shifts, are common in carbocation chemistry and serve to form a more stable carbocation. libretexts.orglumenlearning.comlibretexts.org In the context of the adamantane (B196018) scaffold, such rearrangements are generally disfavored due to the rigid, caged structure which restricts the movement of atoms. The 1-adamantyl cation is already a relatively stable tertiary carbocation. The presence of the phenyl group at the 1-position can further stabilize this cation through resonance.

However, under forcing conditions, rearrangements involving the adamantane cage itself can occur, although these are not typically simple 1,2-shifts. More complex fragmentation and reassembly pathways may be operative. For 1-phenyladamantane (B241783), the stability of the initial tertiary carbocation makes such rearrangements less likely compared to systems that form less stable carbocations.

Radical-Mediated Processes

The 1-phenyladamantyl radical is another key reactive intermediate. Its formation and subsequent reactions are central to a variety of transformations.

Photoinduced homolytic aromatic substitution (photo-BHAS) represents a powerful method for the formation of carbon-carbon bonds. rsc.org In the context of this compound, this could involve the generation of the 1-adamantyl radical, which then adds to an aromatic ring. While the general principles of photo-BHAS are well-established, specific studies detailing the application of this methodology to this compound are not extensively documented in the readily available literature. The mechanism would likely involve the photochemical generation of the 1-phenyladamantyl radical, which then attacks an aromatic substrate.

Hydrogen atom abstraction is a fundamental process in radical chemistry. nih.gov In the case of adamantane derivatives, the tertiary bridgehead protons are generally more susceptible to abstraction than the secondary methylene (B1212753) protons due to the formation of a more stable tertiary radical. For this compound, abstraction of a hydrogen atom from the adamantyl cage would lead to the formation of a radical. The relative rates of abstraction from different positions on the adamantane core would depend on the nature of the abstracting radical.

Position of H-atom AbstractionResulting RadicalRelative Stability
C-H (bridgehead)Tertiary adamantyl radicalMore stable
C-H (methylene)Secondary adamantyl radicalLess stable

This table illustrates the general principle of radical stability, which would apply to hydrogen atom abstraction from the adamantane core of this compound.

Electron Transfer (ET) Mechanisms

Electron transfer processes can play a significant role in the reactions of this compound, leading to the formation of radical cations or radical anions. rsc.orgamanote.comnih.govresearchgate.net The phenyl group, being redox-active, can facilitate electron transfer. Photoinduced electron transfer (PET) is a common way to initiate reactions involving such species. For instance, in the presence of an electron acceptor and under photochemical conditions, this compound could undergo single electron transfer (SET) to form a radical cation. The fate of this radical cation would then depend on the reaction conditions and the presence of other reagents.

Stereochemical Studies of Reaction Pathways

The rigid and chiral nature of certain substituted adamantanes makes them excellent substrates for stereochemical studies. However, this compound itself is achiral. Stereochemical investigations would require the introduction of additional substituents to create a chiral center. For reactions occurring at the bridgehead position of a substituted chiral adamantane, the stereochemical outcome (retention, inversion, or racemization) provides valuable insight into the reaction mechanism. For instance, an SN1 reaction proceeding through a planar carbocation would be expected to lead to racemization, while an SN2 reaction would proceed with inversion of configuration.

Nucleophilic Substitution Pathways on Adamantane Scaffolds

Nucleophilic substitution at the bridgehead position of adamantane derivatives is a challenging transformation. SN2 reactions are highly disfavored due to the steric hindrance at the back side of the bridgehead carbon. Therefore, nucleophilic substitution on the this compound scaffold would be expected to proceed through an SN1-type mechanism involving the formation of the 1-phenyladamantyl cation. The stability of this cation facilitates such a pathway. The nature of the nucleophile and the solvent would play a crucial role in the outcome of the reaction. While the general principles are understood, specific and detailed studies on the nucleophilic substitution pathways for this compound are not extensively covered in the available literature. It is worth noting that azaadamantanes, which are analogs containing nitrogen atoms in the cage structure, have been studied for their reactivity, including nucleophilic substitution reactions. nih.govnih.gov

Derivatization Strategies and Functionalization of 1 Phenyladamantane

Introduction of Heteroatoms and Functional Groups

The introduction of heteroatoms and diverse functional groups onto the 1-phenyladamantane (B241783) framework is a primary strategy to alter its polarity, reactivity, and potential for intermolecular interactions. A range of synthetic methods have been developed to achieve this, often leveraging the reactivity of the adamantane (B196018) core or the phenyl ring.

One common approach involves the direct functionalization of the adamantane cage. For instance, adamantane can undergo reactions to introduce hydroxyl, carboxyl, and amino groups at the bridgehead positions. These functionalized adamantanes can then be arylated to yield the corresponding this compound derivatives. A notable example is the synthesis of 3-phenyl-adamantane-1-carboxylic acid, which provides a key intermediate for further derivatization. jlu.edu.cnresearchgate.net

The introduction of nitrogen-containing heterocycles, such as azoles, has also been explored. For example, 1-adamantanecarboxylic acid can react with various azoles like 1H-1,2,4-triazole and 1H-tetrazole in the presence of concentrated sulfuric acid. mdpi.com This method represents a useful C-H functionalization that can be adapted for this compound, yielding bifunctional building blocks for coordination polymers and other supramolecular structures. mdpi.com

The synthesis of isocyanide derivatives of adamantane has also been reported, which are valuable intermediates for a variety of chemical transformations. mdpi.com A one-step method for the synthesis of 1-(1-isocyanoethyl)adamantane from 1-(1-adamantylethyl)amine has been developed, offering a more efficient and less hazardous route compared to previous methods. mdpi.com This approach could be extended to this compound derivatives bearing an amino group.

Functional GroupSynthetic MethodPotential Application
Carboxylic AcidOxidation of a bridgehead methyl group or via a Koch-Haaf reaction.Intermediate for amide and ester synthesis.
AzoleReaction of 1-adamantanecarboxylic acid with azoles in sulfuric acid. mdpi.comBuilding blocks for coordination polymers. mdpi.com
IsocyanideOne-step reaction of an amine with chloroform (B151607) and a base. mdpi.comIntermediate for multicomponent reactions. mdpi.com

Formation of Substituted Phenyladamantane Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties. Substituents can be introduced on either the phenyl ring or the adamantane cage, leading to a wide array of compounds with diverse applications.

Novel functionalized 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane derivatives have been designed and synthesized. nih.gov These compounds incorporate various pharmacophoric side chains, such as aromatic imidazolines, linear amidines, aminoguanylhydrazones, and thiosemicarbazones. nih.gov The synthetic strategies often involve the initial preparation of a key intermediate, such as 4-(1-adamantyl)benzaldehyde, which is then further modified to introduce the desired functional groups. nih.gov

Radical-based functionalization reactions provide a direct method for converting C-H bonds to C-C bonds, enabling the synthesis of a variety of substituted adamantanes. nih.gov These methods can be applied to this compound to introduce functional groups like alkenes, alkynes, arenes, and carbonyl groups. nih.gov The synthesis of substituted adamantanes often relies on halogenated intermediates that can be converted to the corresponding radical or carbocation for substitution. nih.gov

The construction of the adamantane framework itself can also be a route to substituted derivatives. nih.govmdpi.com For instance, 1,2-disubstituted adamantane derivatives can be synthesized through the cyclization of bicyclic precursors. mdpi.com This approach can be used to create chiral 1,2-disubstituted adamantanes, which have applications in enantioselective catalysis and the synthesis of enantiopure compounds. nih.gov

Derivative ClassSynthetic ApproachExample
Aromatic ImidazolinesConversion of 4-(1-adamantyl)benzaldehyde to an α-aminoacetonitrile, followed by hydrogenation and cyclization. nih.gov1-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)adamantane
AcyladamantanesRadical-mediated C-H to C-C functionalization. nih.gov1-Acetyl-3-phenyladamantane
1,2-Disubstituted AdamantanesConstruction of the adamantane scaffold from bicyclic precursors. nih.govmdpi.com2-Bromo-1-phenyladamantane

Adamantane-Fused Systems (e.g., Norbornene, Azaadamantanes)

The fusion of the adamantane cage with other cyclic systems, such as norbornene or aza-heterocycles, leads to novel molecular architectures with unique steric and electronic properties. These fused systems are of interest in areas such as drug delivery and materials science.

A new structural scaffold of CO prodrugs has been designed using an adamantane-fused norbornen-7-one structure. nih.govresearchgate.net This approach utilizes the adamantane moiety to stabilize the cyclopentadienone precursor, allowing for the controlled release of carbon monoxide. nih.govresearchgate.net The synthesis of these fused systems provides a platform for developing therapeutic agents with tunable water solubility and membrane permeability. nih.govresearchgate.net

Azaadamantanes, which are nitrogen-containing analogs of adamantane, represent another important class of fused systems. nih.govnih.gov The substitution of one or more carbon atoms with nitrogen significantly alters the compound's properties, leading to increased water solubility and different biological activities compared to their all-carbon counterparts. nih.govnih.gov The synthesis of azaadamantanes can be achieved through various methods, including the condensation of ketones with urotropine. nih.gov The construction of an all-bridge carbon-oxidized 2-azaadamantane (B3153908) skeleton has also been reported, providing a precursor for energetic compounds. acs.org

Fused SystemSynthetic StrategyKey Features
Adamantane-fused Norbornen-7-oneStabilization of a cyclopentadienone precursor with an adamantane moiety. nih.govresearchgate.netControlled release of carbon monoxide; tunable solubility. nih.govresearchgate.net
AzaadamantaneCondensation of ketones with urotropine; multi-step synthesis from bicyclic precursors. nih.govacs.orgIncreased water solubility; altered biological activity. nih.govnih.gov

Amidation and Imidation Reactions

Amidation and imidation reactions are fundamental transformations for the introduction of nitrogen-containing functional groups onto the this compound scaffold. These reactions are crucial for the synthesis of a wide range of biologically active molecules and materials.

The direct transamidation of amides with amines has emerged as a valuable alternative to traditional amidation methods. nih.gov This reaction often requires a catalyst to activate the amide and drive the reaction to completion. nih.gov While specific examples involving this compound are not extensively detailed, the general principles of transamidation can be applied to this compound carboxylic acid derivatives.

The synthesis of amides can also be achieved by first converting a carboxylic acid to a more reactive species, such as an acid chloride. youtube.com This acid chloride can then react with an amine in the presence of a base to form the desired amide. youtube.com This two-step process is a common and effective method for amide bond formation.

Furthermore, the introduction of adamantane moieties onto other diamondoid structures, such as azaadamantane or diamantane, can be achieved through amidation under Schotten-Baumann conditions, followed by reduction to the corresponding amine. researchgate.net This highlights the utility of amidation in connecting different polycyclic systems.

Chiral Derivatization

Chirality plays a crucial role in the biological activity of many molecules. The development of methods for the chiral derivatization of this compound is therefore of significant interest, particularly for applications in medicinal chemistry.

A novel phenyladamantyl (PHAD) dirhodium catalyst has been developed for C-H functionalization reactions. emory.edu The synthesis of this catalyst involves a tertiary C-H functionalization of adamantane and has been evaluated in cyclopropanation and C-H functionalization reactions, demonstrating moderate levels of stereoselectivity. emory.edu This work suggests the potential for developing chiral catalysts based on the this compound scaffold for asymmetric synthesis.

The enantiomeric separation of chiral amines can be achieved through derivatization with a chiral reagent, followed by chromatographic separation of the resulting diastereomers. researchgate.netnih.gov For instance, o-phthalaldehyde (B127526) can be used in combination with a chiral thiol to label racemic amines, producing diastereomers that can be resolved by achiral phase chromatography. researchgate.net This method could be applied to amino-functionalized this compound derivatives.

Another approach involves a two-step derivatization process, such as methylation followed by acetylation, for the analysis of chiral amino acids by gas chromatography. sigmaaldrich.com This method allows for the successful separation of enantiomers without causing racemization. sigmaaldrich.com The synthesis of vildagliptin, an antidiabetic drug, involves the reaction of 1-Chloroacetyl-2-cyanopyrrolidine with aminoadmantanol, highlighting the importance of chiral adamantane derivatives in pharmaceuticals. juniperpublishers.com

Chiral Derivatization StrategyMethodologyApplication
Chiral Catalyst DevelopmentSynthesis of a phenyladamantyl dirhodium catalyst. emory.eduAsymmetric C-H functionalization and cyclopropanation. emory.edu
Diastereomer FormationReaction of a chiral amine with o-phthalaldehyde and a chiral thiol. researchgate.netEnantiomeric separation by chromatography. researchgate.net
Two-Step DerivatizationMethylation followed by acetylation of an amino acid. sigmaaldrich.comChiral analysis by gas chromatography. sigmaaldrich.com

Advanced Spectroscopic and Structural Elucidation of 1 Phenyladamantane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-phenyladamantane (B241783), both ¹H and ¹³C NMR spectroscopy are crucial for elucidating its structure.

Advanced ¹H and ¹³C NMR Techniques (e.g., 2D spectra like COSY, HSQC, HMBC)

Proton (¹H) NMR spectroscopy reveals the different types of hydrogen atoms present in the molecule, their chemical environment, and their connectivity through spin-spin coupling. Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton, distinguishing between different carbon environments.

The structure of this compound, with its symmetrical adamantane (B196018) core and the phenyl substituent, leads to a reduced number of unique signals compared to a less symmetrical analogue. The ¹H NMR spectrum would typically show signals corresponding to the phenyl protons and the protons on the adamantane cage. The ¹³C NMR spectrum would similarly show distinct signals for the phenyl carbons and the different types of carbons within the adamantane framework (e.g., the bridgehead carbons and the methylene (B1212753) carbons).

To fully assign these signals and confirm the connectivity, advanced 2D NMR techniques are employed.

¹H-¹H COSY (Correlation Spectroscopy) helps establish proton-proton coupling relationships, allowing for the mapping of adjacent protons within the adamantane cage and within the phenyl ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) directly correlates protons with the carbons to which they are directly attached (one-bond correlation), aiding in the assignment of ¹³C signals based on known ¹H assignments. researchgate.net, columbia.edu, sphinxsai.com, wisc.edu

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons separated by two or three bonds. This technique is particularly powerful for connecting the phenyl group to the adamantane core and for assigning quaternary carbons or carbons with no directly attached protons. researchgate.net, columbia.edu, psu.edu, sphinxsai.com, wisc.edu

Studies on Solvent Effects on Spin-Lattice Relaxation

Spin-lattice relaxation (T1) studies provide insights into the molecular dynamics and rotational motion of molecules in solution. For this compound, ¹³C spin-lattice relaxation times have been investigated in various solvents to understand its rotational diffusion characteristics. tandfonline.com, tandfonline.com, acs.org, researchgate.net

One study specifically reported the following parameters for this compound in CDCl₃ solution at room temperature:

Rotational diffusion coefficient (R‖): 8.1 × 10¹⁰ rad·s⁻¹

Rotational diffusion coefficient (R⊥): 1.1 × 10¹⁰ rad·s⁻¹

Motional anisotropy (σ): 7.4

These values indicate a significant degree of motional anisotropy, suggesting that the molecule does not tumble isotropically in solution. researchgate.net

Vibrational Spectroscopy: FTIR and Raman Spectrometry

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, complements NMR by providing information about the functional groups and bonding within a molecule through the analysis of molecular vibrations. innovatechlabs.com, libretexts.org, bruker.com

FTIR Spectroscopy FTIR spectroscopy detects the absorption of infrared radiation, which causes molecular vibrations. Characteristic absorption bands for this compound would arise from both the phenyl group and the adamantane cage.

Characteristic Absorption Bands (cm⁻¹)AssignmentSource(s)
3100-3000Aromatic C-H stretching vscht.cz, pressbooks.pub, libretexts.org
~2900Aliphatic C-H stretching (adamantane) pressbooks.pub, libretexts.org
1600-1585, 1500-1400Aromatic C=C stretching vscht.cz
1457Aliphatic C-H bending (adamantane) rsc.org
1260, 1210, 1140, 1071, 1018C-H bending/stretching (adamantane) rsc.org
828, 771, 746Aromatic C-H out-of-plane bending rsc.org

Raman Spectroscopy Raman spectroscopy, based on inelastic scattering of light, provides complementary vibrational information. It is particularly sensitive to vibrations that involve a change in polarizability. While specific Raman spectra for this compound were not detailed in the provided search results, the technique is valuable for identifying the same functional groups and skeletal vibrations as FTIR, often with different selection rules. libretexts.org, plus.ac.at, bruker.com

Mass Spectrometry Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight of a compound and its structure through the analysis of fragmentation patterns. When a molecule is ionized, it can fragment into smaller, charged species (ions) and neutral species. The mass-to-charge ratio (m/z) of these ions is detected, creating a mass spectrum. savemyexams.com, chemguide.co.uk, libretexts.org, uni-saarland.de

For this compound (Molecular Formula: C₁₄H₂₀, Molecular Weight: 196.31 g/mol ), the mass spectrum is expected to exhibit a molecular ion peak (M⁺) at m/z 196. Fragmentation pathways would likely involve:

Loss of the phenyl group: Cleavage of the C-C bond connecting the phenyl ring to the adamantane cage would yield the phenyl cation (C₆H₅⁺, m/z 77) and the adamantyl cation (C₁₀H₁₅⁺, m/z 135). msu.edu, chemguide.co.uk

Fragmentation of the adamantane cage: The adamantane core itself is known to fragment in characteristic ways, often producing stable tertiary carbocations. Typical fragments observed for adamantane derivatives include ions at m/z values corresponding to the adamantyl cation (m/z 135), and various smaller carbocations derived from cage rearrangements and bond cleavages (e.g., m/z 121, 107, 95, 81, 67, 55, 41). msu.edu

Fragments from the phenyl group: The phenyl group itself can fragment, yielding ions like C₆H₅⁺ (m/z 77), C₆H₄⁺ (m/z 76), etc.

Expected Major Fragment Ions (m/z)Plausible Assignment
196Molecular ion (M⁺)
135Adamantyl cation (C₁₀H₁₅⁺)
77Phenyl cation (C₆H₅⁺)
121Adamantane fragment
107Adamantane fragment
95Adamantane fragment
76Phenyl fragment (C₆H₄⁺)
55Adamantane fragment
41Adamantane fragment (e.g., C₃H₅⁺)

The relative abundance of these fragments provides clues about their stability and the preferred fragmentation pathways.

X-ray Crystallography and Solid-State Structure Analysis

Single Crystal X-ray Diffraction Studies

To perform X-ray crystallography, a high-quality single crystal of this compound is required. When such a crystal is exposed to X-rays, it diffracts them due to the ordered arrangement of atoms. Analysis of the diffraction pattern—the positions and intensities of the diffracted beams—allows for the calculation of electron density maps, from which the precise atomic coordinates can be determined. carleton.edu, uol.de, uhu-ciqso.es

These studies reveal the exact spatial arrangement of the phenyl group relative to the adamantane cage, including torsion angles and any distortions from ideal geometries. Information on intermolecular interactions, such as van der Waals forces and potential π-π stacking between phenyl rings, can also be obtained from the crystal packing analysis. While specific crystallographic data for this compound was not found in the provided search results, this technique is fundamental for obtaining unambiguous solid-state structural information.

Compound List:

this compound

Analysis of Crystal Packing and Molecular Aggregation

The solid-state structure and molecular aggregation of adamantane derivatives are significantly influenced by the rigid, cage-like structure of the adamantane core and the nature of the substituents. X-ray diffraction studies are fundamental to elucidating these arrangements. For N-phenyladamantane-1-sulfinamide, a related compound, X-ray crystallographic analysis has revealed a monoclinic crystal system with the space group P2₁/c nih.goviucr.org. The unit cell parameters for this compound are reported as a = 11.6614 (2) Å, b = 14.5582 (3) Å, c = 9.0632 (2) Å, with a β angle of 109.7770 (10)° nih.goviucr.org. The volume of the unit cell is 1447.90 (5) ų, and it contains four formula units (Z = 4) nih.goviucr.org.

Other phenyladamantane derivatives also showcase diverse packing motifs. For instance, 1-(4-Bromophenyl)adamantane crystallizes in a manner stabilized primarily by dispersive van der Waals forces and potential halogen bonding interactions involving the bromine substituent, rather than conventional hydrogen bonding . The molecular packing in such cases can create channels or voids, which have implications for host-guest chemistry . In the case of 1,3,5-triphenyladamantane (B3265110), crystal packing is characterized by extensive C—H⋯π interactions, leading to the formation of dimers through a "sixfold phenyl embrace" pattern, which then assemble into a primitive cubic net researchgate.net. These findings underscore how the interplay between the adamantane core, the phenyl substituent, and other functional groups dictates the supramolecular architecture in the solid state.

Table 1: Crystal Data for N-Phenyladamantane-1-sulfinamide

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.6614 (2)
b (Å)14.5582 (3)
c (Å)9.0632 (2)
β (°)109.7770 (10)
Volume (ų)1447.90 (5)
Z4
RadiationMo Kα
μ (mm⁻¹)0.22
Temperature (K)293 (2)
Crystal Size (mm)0.12 × 0.08 × 0.06

Hyperspectral Imaging Techniques for Characterization

Advanced spectroscopic techniques are indispensable for the detailed chemical characterization of organic compounds, providing unique spectral fingerprints that reveal molecular structure and composition. While "hyperspectral imaging" specifically for this compound is not detailed, techniques like Raman spectroscopy serve as powerful tools that can provide spatially resolved chemical information, akin to imaging.

Raman spectroscopy is a non-destructive vibrational spectroscopic technique that relies on the inelastic scattering of light by molecules horiba.comlibretexts.org. When a laser beam interacts with a sample, most of the scattered light (Rayleigh scattering) is at the same wavelength as the laser. However, a small fraction undergoes Raman scattering, where the scattered photons have gained or lost energy corresponding to the vibrational modes of the molecules horiba.comlibretexts.org. This interaction provides a unique chemical fingerprint, characterized by peak positions and intensities, which can be used to identify a material and distinguish it from others horiba.com.

Computational Chemistry and Theoretical Investigations of 1 Phenyladamantane

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for detailed studies of compounds like 1-phenyladamantane (B241783).

DFT calculations have been employed to elucidate the electronic distribution within this compound. Studies indicate a localized electron density within the adamantane (B196018) cage, consistent with its saturated hydrocarbon nature, while the phenyl substituent exhibits typical aromatic electronic patterns . The phenyl group's electronic influence on the adamantane core, and vice versa, is a key area of investigation. Molecular electrostatic potential mapping can reveal regions of electron density accumulation and depletion, offering insights into the molecule's polarity and potential interaction sites . Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides information about the molecule's electronic excitation potentials and reactivity researchgate.netespublisher.com. For instance, the HOMO-LUMO gap is a critical parameter for understanding electronic properties and potential applications orgchemres.org.

DFT is instrumental in determining transition states and calculating activation energies for chemical reactions involving this compound or its derivatives. These calculations help to understand reaction mechanisms, identify rate-determining steps, and predict reaction pathways dergipark.org.trnih.govwikipedia.orgresearchgate.netnumberanalytics.com. By mapping the energy profile of a reaction, researchers can gain insights into the kinetic and thermodynamic feasibility of transformations, which is crucial for designing synthetic routes or understanding reaction outcomes.

NICS calculations are used to assess the aromaticity of ring systems by measuring the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromatic character, while positive values suggest antiaromaticity unirioja.esgithub.io. While this compound itself does not possess a delocalized aromatic system within the adamantane cage, NICS calculations could potentially be used to probe any induced aromaticity or electronic effects within the phenyl ring due to its attachment to the adamantane framework, or vice versa, if specific modified structures were studied orgchemres.orgrsc.orgfrontiersin.orgresearchgate.net.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can help understand its structural fluctuations, stability, and how it interacts with its environment, such as solvent molecules or other biological entities sci-hub.se. These simulations can reveal dynamic processes that are not apparent from static structural calculations, offering a more complete picture of the molecule's behavior.

Molecular Docking Studies (focused on interactions, not biological outcomes)

Molecular docking studies are computational techniques used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor), typically a protein or enzyme. In the context of this compound, docking studies would focus on how its shape and electronic properties facilitate interactions with hypothetical binding sites or molecular surfaces, without inferring specific biological effects nih.govmdpi.comnih.gov. These studies can map out potential binding modes, identify key interaction points (e.g., hydrophobic interactions, van der Waals forces), and provide a basis for understanding molecular recognition processes.

Theoretical Photophysical Property Predictions

The exploration of a molecule's interaction with light, particularly its absorption and emission characteristics, is fundamental to understanding its potential applications in areas such as optoelectronics and materials science. Computational chemistry provides a powerful suite of tools to predict these photophysical properties, offering insights that complement or guide experimental investigations. For this compound, theoretical studies aim to elucidate its electronic transitions, absorption maxima, and emission behavior by employing various quantum chemical methods. These theoretical predictions are crucial for understanding how the unique rigid, three-dimensional adamantane cage influences the electronic and optical properties of the attached phenyl group.

Methodologies for Photophysical Predictions

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely utilized computational methods for predicting the UV-Vis absorption spectra and excited-state properties of organic molecules scirp.orgrsc.orgchemrxiv.orgnih.govchemrxiv.org. TD-DFT allows for the calculation of excitation energies, oscillator strengths, and transition dipole moments, which are directly related to the intensity and wavelengths of absorption bands. The accuracy of these predictions is highly dependent on the choice of exchange-correlation functional and the basis set employed. Commonly used functionals include B3LYP, PBE0, and CAM-B3LYP, each offering different trade-offs in terms of computational cost and accuracy for various electronic transitions chemrxiv.org. Larger basis sets, such as 6-311++G(d,p) or aug-cc-pVDZ, generally lead to more accurate results but require greater computational resources researchgate.netresearchgate.net.

UV-Vis Absorption Predictions

Theoretical investigations of this compound primarily focus on predicting its UV-Vis absorption spectrum, which arises from electronic transitions within the molecule. The phenyl ring is the primary chromophore, and its π-π* transitions are expected to dominate the absorption profile in the UV region. The presence of the bulky, saturated adamantane moiety is anticipated to influence the electronic distribution and potentially the rigidity of the phenyl system, thereby subtly altering these transitions compared to unsubstituted benzene (B151609).

Studies utilizing TD-DFT have predicted specific absorption maxima (λ_max) and oscillator strengths (f) for the lowest energy electronic transitions. For instance, calculations employing the TD-B3LYP functional with a 6-311++G(d,p) basis set have suggested that the lowest energy transition (S0→S1) for this compound might occur around 275-278 nm, with a corresponding oscillator strength of approximately 0.12-0.15 researchgate.net. A second significant absorption band, often attributed to the S0→S2 transition, is theoretically predicted at shorter wavelengths, around 240-245 nm, with a higher oscillator strength of approximately 0.35-0.38 researchgate.net. These predicted values provide a theoretical basis for understanding the molecule's interaction with UV light.

Fluorescence and Emission Predictions

Beyond absorption, theoretical calculations can also provide insights into the fluorescence properties of this compound, such as its emission wavelengths. Following excitation to higher electronic states (e.g., S1 or S2), molecules typically undergo rapid internal conversion and vibrational relaxation to the lowest vibrational level of the first excited singlet state (S1). Fluorescence emission then occurs from this S1 state back to the ground state (S0) uci.edu.

Theoretical studies have predicted that this compound could exhibit fluorescence emission in the range of approximately 310-315 nm, implying a Stokes shift of around 35-40 nm relative to its primary absorption band researchgate.net. The excited state energies, such as the S1 and S2 states, have also been computationally estimated, with values typically falling in the range of 4.3-4.4 eV for S1 and 5.1-5.2 eV for S2 researchgate.net. While theoretical investigations into triplet states (phosphorescence) are less commonly reported for such compounds without heavy atoms, the general methodologies for predicting these states also exist within DFT frameworks.

Data Table: Theoretical Photophysical Predictions for this compound

The following table summarizes key theoretical photophysical property predictions for this compound, based on common computational methodologies.

PropertyTransitionWavelength (nm)Oscillator Strength (f)Computational MethodBasis Set
UV-Vis AbsorptionS0→S1275-2780.12-0.15TD-DFT6-311++G(d,p)
UV-Vis AbsorptionS0→S2240-2450.35-0.38TD-DFT6-311++G(d,p)
Fluorescence EmissionS1→S0310-315N/ATD-DFT6-311++G(d,p)
S1 Excited State EnergyN/AN/AN/ADFT6-311++G(d,p)
S2 Excited State EnergyN/AN/AN/ADFT6-311++G(d,p)

Note: Specific values may vary depending on the chosen functional and basis set. These ranges represent typical findings from theoretical studies.

Intermolecular Interactions and Supramolecular Chemistry of 1 Phenyladamantane

C-H…π Interactions and Phenyl Embraces

In more highly substituted derivatives, such as 1,3,5-triphenyladamantane (B3265110), these interactions become even more dominant, organizing the molecules into specific supramolecular motifs. One such motif is the "sixfold phenyl embrace," where the phenyl groups of two molecules interdigitate, forming a robust dimeric structure held together by a concert of C-H…π interactions. researchgate.net In the case of 1,3,5,7-tetraphenyladamantane, multiple C-H…π interactions, involving both the phenyl and adamantane (B196018) methylene (B1212753) hydrogens, link the molecules into one-dimensional chains. researchgate.net The concerted action of these interactions is a powerful tool in predicting and controlling the solid-state assembly of these molecules.

The nature of C-H…π interactions is a subject of ongoing research, with edge-to-face arrangements being a common geometry. nih.gov The strength and directionality of these interactions can be influenced by substituents on the phenyl ring, which can modulate the acidity of the C-H protons and the electron density of the π-system. nih.govnih.gov

Hydrogen Bonding Networks in Derivatives

The introduction of functional groups capable of forming hydrogen bonds onto the 1-phenyladamantane (B241783) scaffold dramatically influences its solid-state behavior, often leading to the formation of extended, predictable networks. Hydroxylated and carboxylated adamantane derivatives, for example, readily engage in strong O-H…O hydrogen bonding, creating robust supramolecular synthons that direct crystal packing.

In studies of adamantane-based bisphenols, intermolecular O-H…N hydrogen bonds with bispyridines have been shown to construct one-dimensional zigzag chains. researchgate.net Similarly, 1-adamantane-methanol forms a three-dimensional hydrogen bond network where six molecules create a hexagon-shaped structure. core.ac.uk The O…O intermolecular distances in this network range from 2.628 Å to 2.644 Å, indicative of strong hydrogen bonds. core.ac.uk

The interplay between the bulky, hydrophobic adamantane cage and the directional, attractive forces of hydrogen bonds allows for fine-tuning of the resulting supramolecular architecture. For instance, bis-hydroxylated diamantane (a higher diamondoid) has been observed to form one-dimensional hydrogen bonding networks when encapsulated within carbon nanotubes. rsc.org These examples highlight the power of hydrogen bonding in creating ordered, extended structures from adamantane-based building blocks.

Crystal Engineering and Solid-State Aggregation Phenomena

Crystal engineering of adamantane derivatives leverages a variety of intermolecular interactions to control their solid-state aggregation. The lipophilic nature of the adamantane cage itself promotes aggregation through van der Waals forces, particularly [H…H] contacts. nih.gov This tendency for lipophilic aggregation can be systematically modified by substitution on the adamantane core. nih.gov

In the case of adamantane carboxylic acids, the molecules often organize into tapes or bilayers driven by both hydrogen bonding between the acid groups and extensive van der Waals contacts between the adamantane cages. nih.gov The introduction of co-formers, such as bipyridines, can lead to the formation of cocrystals with robust and tolerant aggregation patterns, often sustained by a combination of hydrogen bonding and π…π stacking interactions. nih.gov

The study of solid-state phase transitions in adamantane derivatives, such as 1-iodoadamantane, reveals the complexity of their aggregation phenomena. nih.gov Different crystalline phases can exhibit subtle differences in packing and intermolecular contacts, and the transitions between them can be influenced by temperature and other external factors. nih.gov This complexity underscores the delicate balance of forces that govern the solid-state structures of these compounds. The ability to form various crystal structures, including polymorphs and solvates, is a key consideration in the material science of adamantane derivatives. rsc.org

Host-Guest Chemistry and Complexation Studies

The adamantane group is a quintessential guest in host-guest chemistry due to its size, shape, and hydrophobicity, making it an ideal partner for various macrocyclic hosts, most notably cyclodextrins. nih.govnih.gov The hydrophobic adamantyl moiety fits snugly into the less polar cavity of cyclodextrins in aqueous solution, driven by the release of high-energy water molecules from the cavity.

The complexation between adamantane derivatives and β-cyclodextrin has been extensively studied. mdpi.commdpi.com These studies often reveal a 1:1 stoichiometry in solution, although different ratios can be observed in the solid state depending on the specific derivative and crystallization conditions. mdpi.com For example, single-crystal X-ray analysis has revealed inclusion complexes with adamantane-to-cyclodextrin ratios of 2:2, 3:2, and 1:2 for various functionalized adamantanes. nih.govmdpi.com In these structures, the β-cyclodextrin hosts typically form face-to-face dimers, creating a larger cavity to accommodate one or more guest molecules. nih.govmdpi.com

Fluorescence Correlation Spectroscopy (FCS) has been employed to determine the stoichiometry and association equilibrium constants for these complexes in solution. For an Alexa 488 labeled adamantane derivative with β-cyclodextrin, a high association equilibrium constant (K) was determined, highlighting the stability of the complex. nih.govmdpi.com This strong and specific interaction is a cornerstone of many applications in supramolecular chemistry, from drug delivery systems to the construction of responsive materials.

Table 1: Host-Guest Complexation Data for Adamantane Derivatives with β-Cyclodextrin

Guest Molecule Host Molecule Stoichiometry (Solid State) Stoichiometry (Solution) Association Constant (K) Technique
1-Adamantanol β-Cyclodextrin 2:2 ~1:1 Not Reported X-ray Crystallography, 1H-NMR
2-Adamantanol β-Cyclodextrin 3:2 ~1:1 Not Reported X-ray Crystallography, 1H-NMR
Adamantan-1-amine β-Cyclodextrin 3:2 ~1:1 Not Reported X-ray Crystallography, 1H-NMR
1-Adamantanecarboxylic acid β-Cyclodextrin 2:2 ~1:1 Not Reported X-ray Crystallography, 1H-NMR
1,3-Adamantanedicarboxylic acid β-Cyclodextrin 1:2 ~1:1 Not Reported X-ray Crystallography, 1H-NMR

Data sourced from references mdpi.com, nih.gov, mdpi.com, and nih.gov.

Table of Mentioned Compounds

Compound Name
This compound
1,3,5-Triphenyladamantane
1,3,5,7-Tetraphenyladamantane
1-Adamantanol
2-Adamantanol
Adamantan-1-amine
1-Adamantanecarboxylic acid
1,3-Adamantanedicarboxylic acid
1-Adamantane-methanol
1-Iodoadamantane
Diamantane

Advanced Applications of 1 Phenyladamantane in Specialized Fields

Materials Science Applications

The distinct structural features of 1-Phenyladamantane (B241783) make it a compelling candidate for incorporation into advanced materials, particularly in the realm of optoelectronics and liquid crystals.

While direct studies detailing the liquid crystalline properties of this compound itself are not extensively documented in the provided search results, related phenyladamantane structures have been explored in this area. The adamantane (B196018) core, known for its rigidity and thermal stability, can influence the mesophase behavior of molecules. For instance, 2-Phenyladamantane has been noted in the context of liquid crystalline materials aps.org. The incorporation of phenyladamantane moieties into larger molecular architectures could potentially lead to materials with tailored thermal stability, ordered structures, and specific mesophase characteristics, although direct evidence for this compound's own mesogenic properties requires further investigation. The general principles of liquid crystal design often involve combining rigid cores with flexible tails to achieve specific phase behaviors wikipedia.orguh.eduebsco.commdpi.comanu.edu.au, and the phenyladamantane unit could serve as such a rigid core.

This compound has demonstrated significant utility in the field of organic light-emitting diodes (OLEDs), particularly in the design of Thermally Activated Delayed Fluorescence (TADF) emitters. The bulky and rigid nature of the adamantane cage, coupled with the phenyl group, contributes to enhanced thermal stability and solubility of the resulting emitter molecules, which is crucial for solution-processed OLEDs mdpi.com.

Table 8.1.2.1: Performance Metrics of this compound-based TADF Emitters in OLEDs

Emitter NameCore FrameworkKey SubstitutionExternal Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)FWHM (nm)NotesCitation
BN-AdBN-CzThis compound22.1(0.15, 0.19)-Solution-processable, deep-blue emission mdpi.com
BN-AdBN-CzThis compound11.2(0.15, 0.13)-Solution-processable, deeper blue emission mdpi.com
BN-AdBN-CzThis compound33.3 (max)-25Quenching-resistant, TADF emitter aps.org

Note: FWHM data was not consistently provided across all related studies for direct comparison.

The incorporation of this compound into these emitter designs contributes to the development of high-performance, stable, and solution-processable materials for next-generation OLED displays and lighting mdpi.com.

Chemical Sensing Technologies

The structural characteristics of this compound and its derivatives offer potential avenues for developing chemical sensors, particularly through structure-activity relationship (SAR) studies that inform molecular design.

While direct use of this compound as a primary sensing material is not explicitly detailed, SAR studies involving phenyladamantane derivatives provide insights into design principles for chemical sensors. These studies explore how modifications to the phenyladamantane scaffold influence molecular recognition and binding properties, which are fundamental to sensor design uh.edupsu.eduillinois.edumyu-group.co.jp. For instance, research on phenyladamantane derivatives has investigated their potential as components in colorimetric sensors and explored their structure-activity relationships, indicating how changes in the molecule's structure can affect its interaction with target analytes illinois.edumyu-group.co.jp. These SAR investigations are crucial for understanding how to design molecules with specific binding affinities and selectivity, essential for creating effective chemical sensors critex.frapacsci.comtcd.iemdpi.comresearchgate.netresearchgate.netnih.govnih.gov. The principles derived from these studies can guide the rational design of sensor elements that utilize the phenyladamantane scaffold or its modified forms for specific molecular recognition.

The trend towards miniaturization in analytical chemistry has led to the development of microfluidic devices and lab-on-a-chip systems for enhanced sensitivity, reduced sample consumption, and portability researchgate.netmyu-group.co.jptcd.iespectroscopyonline.commit.edu. While general principles of integrating sensors into microfluidic platforms are well-established tcd.ienih.govmit.edu, specific research detailing the integration of this compound or its derivatives into such miniaturized analytical devices was not found in the provided search results. The application of phenyladamantane derivatives in SAR studies, however, suggests that if such compounds were to be developed as sensor elements, their integration into miniaturized platforms would follow established microfluidic and sensor integration methodologies.

Theoretical and Design Principles in Medicinal Chemistry

In medicinal chemistry, the phenyladamantane scaffold serves as a valuable structural motif for drug discovery and development, primarily through SAR studies. The rigid adamantane cage, combined with the phenyl ring, provides a distinct three-dimensional structure that can be strategically modified to interact with biological targets.

SAR studies involving phenyladamantane derivatives have been conducted to understand how structural variations affect biological activity uh.edupsu.eduillinois.edumyu-group.co.jp. For example, research has explored phenyladamantane derivatives in the context of anticonvulsant activity and as potential P2X7 receptor antagonists, identifying key structural features that influence efficacy illinois.edumyu-group.co.jp. These studies are fundamental to the drug design process, as they elucidate the relationship between a molecule's chemical structure and its biological effect.

The phenyladamantane moiety can be considered a "scaffold" in drug discovery, a core structure onto which various functional groups can be attached to create libraries of compounds with diverse biological activities ebsco.comresearchgate.net. The concept of "scaffold hopping," which involves modifying the core structure of a known active compound to discover novel molecules with similar or improved properties, is a common strategy in medicinal chemistry. The phenyladamantane structure, with its unique spatial arrangement and potential for diverse functionalization, fits well within this paradigm, offering a basis for designing new therapeutic agents.

Adamantane Scaffold as a Conformational Constraint

Conformational constraint is a critical strategy in drug design, aimed at pre-organizing a molecule into its biologically active conformation. This approach can significantly reduce the entropic penalty associated with ligand binding to a target receptor, potentially leading to increased binding affinity and potency nih.govdrugdesign.orgunina.it. The adamantane cage is inherently rigid, possessing a well-defined, three-dimensional structure. When a phenyl group is attached at the bridgehead position, as in this compound, the rotational freedom of the phenyl ring is substantially restricted nih.gov. This inherent rigidity of the this compound moiety effectively locks the phenyl group into a specific spatial orientation, preventing it from adopting multiple, potentially unfavorable conformations. Research has indicated that this pre-organization can lead to enhanced binding by minimizing the energetic cost of achieving the optimal binding pose nih.govnih.gov. The bulky and rigid nature of the this compound scaffold can also help to shield the molecule from non-specific interactions, potentially improving selectivity for the intended biological target nih.govpublish.csiro.au.

Replacement of Phenyl Rings in Drug Discovery

PropertyPhenyl Analog (Example)This compound Analog (Example)Change (1-PA vs Phenyl)Citation
Lipophilicity (logP)3.55.5+2.0 nih.gov
Metabolic Half-life (hrs)28+6 nih.govrsc.org
Target Binding (IC50)50 nM42 nM-8 nM rsc.org

Compound List:

this compound

Adamantane

Phenyl

Q & A

Q. What are the standard synthetic routes for 1-Phenyladamantane, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is synthesized via photolysis of 1-benzoyladamantane, yielding ~25% product alongside adamantane and benzaldehyde . Alternative routes include coupling adamantane-1-carboxylic acid with aniline derivatives under amide-forming conditions (e.g., using carbodiimide activators) . Key factors affecting yield include:
  • Reaction time : Prolonged UV exposure in photolysis increases byproduct formation.
  • Catalysts : Amide coupling efficiency improves with DMAP (4-dimethylaminopyridine) as a catalyst.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating pure product .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm adamantane cage integrity (δ ~1.5–2.5 ppm for bridgehead protons) and phenyl group integration (δ ~7.2–7.5 ppm) .
  • FT-IR : Carboxamide C=O stretch (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) validate structural integrity .
  • Melting Point Analysis : Purity impacts observed melting points; discrepancies >2°C suggest impurities requiring recrystallization .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its bioactivity in antiviral research?

  • Methodological Answer :
  • Functional Group Substitution : Replace the phenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance binding to viral protease active sites .
  • Adamantane Cage Derivatives : Introduce halogen atoms at bridgehead positions to improve lipid solubility and blood-brain barrier penetration .
  • In Vitro Assays : Test derivatives against viral replication models (e.g., influenza A) using plaque reduction assays with ribavirin as a positive control .

Q. How should researchers resolve contradictions in reported solubility and melting point data for this compound derivatives?

  • Methodological Answer :
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities; >98% purity is required for reproducible data .
  • Solvent Selection : Test solubility in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents under controlled temperatures (20–40°C) to identify solvent-dependent polymorphs .
  • Replicate Synthesis : Compare results across independent labs using identical protocols (e.g., photolysis duration, catalyst loading) to isolate methodological variables .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound in neurological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with NMDA receptors, focusing on adamantane cage hydrophobic pockets .
  • In Vivo Models : Administer derivatives (1–10 mg/kg, IP) to rodent models of Parkinson’s disease, with rotational behavior and dopamine levels as endpoints .
  • Dose-Response Analysis : Calculate EC₅₀ values using nonlinear regression (GraphPad Prism) to rank compound efficacy .

Data Presentation and Reproducibility

Q. How should researchers present raw and processed data for this compound studies to ensure reproducibility?

  • Methodological Answer :
  • Raw Data : Include chromatograms (HPLC, GC-MS), NMR spectra, and crystallography files in supplementary materials .
  • Processed Data : Tabulate melting points, yields, and spectroscopic peaks in the main text (e.g., Table 1) with error margins (±SD) .
  • Statistical Reporting : Use ANOVA for multi-group comparisons (p < 0.05) and Cohen’s d for effect size in biological assays .

Q. What strategies mitigate biases in interpreting contradictory biological activity data?

  • Methodological Answer :
  • Blinded Experiments : Assign compound codes to prevent observer bias during data collection .
  • Negative Controls : Include vehicle-only groups in bioassays to distinguish baseline activity from compound effects .
  • Meta-Analysis : Aggregate data from >3 independent studies using random-effects models to identify consensus trends .

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